molecular formula C12H10F2 B11907100 2-(Difluoromethyl)-8-methylnaphthalene

2-(Difluoromethyl)-8-methylnaphthalene

Cat. No.: B11907100
M. Wt: 192.20 g/mol
InChI Key: WJVFXKLWZJHLAE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-8-methylnaphthalene is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and lipophilicity, making such compounds valuable in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-8-methylnaphthalene typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents. For instance, the reaction can be catalyzed by metal-based catalysts, such as copper or silver complexes, under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and cost-effective reagents and catalysts to ensure high yields and purity of the final product. The choice of solvents, temperature, and reaction time are optimized to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-8-methylnaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-(Difluoromethyl)-8-methylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-8-methylnaphthalene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-8-methylnaphthalene
  • 2-(Fluoromethyl)-8-methylnaphthalene
  • 2-(Chloromethyl)-8-methylnaphthalene

Uniqueness

2-(Difluoromethyl)-8-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity compared to its analogs. The difluoromethyl group also enhances the compound’s ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C12H10F2

Molecular Weight

192.20 g/mol

IUPAC Name

7-(difluoromethyl)-1-methylnaphthalene

InChI

InChI=1S/C12H10F2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,12H,1H3

InChI Key

WJVFXKLWZJHLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)C(F)F

Origin of Product

United States

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